D-Lin-MC3-DMA

描述

科学研究应用

D-Lin-MC3-DMA 具有广泛的科学研究应用:

作用机制

D-Lin-MC3-DMA 的作用机制主要涉及通过电荷相互作用保护核酸以及脂质双层的稳定性。这增强了核酸的细胞摄取效率。 此外,this compound 可以改变细胞的膜通透性,以促进纳米颗粒的摄取 . 该化合物的可电离性质使其能够与带负电荷的核酸相互作用,形成稳定的复合物,可以有效地递送至细胞 .

生化分析

Biochemical Properties

D-Lin-MC3-DMA plays a pivotal role in biochemical reactions by forming complexes with negatively charged nucleic acids such as siRNA and mRNA. This interaction is facilitated by the ionizable nature of this compound, which allows it to adopt a positive charge at acidic pH and a neutral charge at physiological pH . This pH-dependent charge variability enables this compound to effectively bind to nucleic acids and protect them from degradation by nucleases. Additionally, this compound interacts with various proteins and enzymes involved in the endosomal escape of nucleic acids, thereby enhancing their delivery to the cytoplasm .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into the cytoplasm, where they can exert their therapeutic effects. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism by enabling the efficient delivery of siRNA and mRNA . For instance, this compound-containing LNPs have been used to deliver siRNA targeting specific genes, leading to gene silencing and subsequent changes in cellular function .

Molecular Mechanism

The mechanism of action of this compound involves several key steps. Upon administration, this compound forms complexes with nucleic acids, protecting them from degradation. These complexes are then taken up by cells through endocytosis. Within the acidic environment of endosomes, this compound becomes positively charged, facilitating the escape of nucleic acids into the cytoplasm . This endosomal escape is crucial for the therapeutic efficacy of nucleic acids, as it allows them to reach their target sites within the cell. Additionally, this compound can modulate gene expression by delivering mRNA that encodes therapeutic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound-containing LNPs exhibit good stability and can protect nucleic acids from degradation for extended periods . The long-term effects of this compound on cellular function are still being investigated, with some studies indicating potential changes in cellular metabolism and gene expression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound-containing LNPs have been shown to effectively deliver nucleic acids and achieve therapeutic effects without significant toxicity . At higher doses, there may be threshold effects and potential toxic or adverse effects, including changes in liver function and immune responses . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the delivery and processing of nucleic acids. It interacts with enzymes and cofactors that facilitate the endosomal escape and cytoplasmic release of nucleic acids . Additionally, this compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular metabolism . These interactions are crucial for the efficient delivery and therapeutic efficacy of nucleic acids.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound-containing LNPs can accumulate in specific tissues, such as the liver, where they release their nucleic acid cargo . This targeted distribution enhances the therapeutic efficacy of nucleic acids while minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. After endocytosis, this compound-containing LNPs localize to endosomes, where the acidic environment triggers the release of nucleic acids into the cytoplasm . This release is facilitated by the pH-dependent charge variability of this compound, which allows it to interact with endosomal membranes and promote nucleic acid escape . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its therapeutic potential .

准备方法

合成路线和反应条件

D-Lin-MC3-DMA 的合成涉及多个步骤,从核心脂质结构的制备开始。该过程通常包括 4-(N,N-二甲基氨基) 丁酸与长链不饱和醇的酯化反应。 反应条件通常需要使用催化剂和特定的温度控制,以确保获得所需的产物 .

工业生产方法

在工业环境中,this compound 的生产通过优化后的合成路线进行放大,以确保高产率和纯度。该过程包括对反应参数的持续监测和调整,以保持一致性。 采用色谱法等先进的纯化技术分离最终产物 .

化学反应分析

反应类型

D-Lin-MC3-DMA 会发生各种化学反应,包括:

氧化: 该反应会改变脂质结构,可能会影响其可电离性质。

还原: 该反应可用于改变脂质上的官能团,影响其与核酸的相互作用。

常见试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 条件通常涉及控制温度和 pH 值,以确保反应高效进行 .

形成的主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会导致形成羟基化衍生物,而取代反应会引入新的官能团,从而增强脂质形成稳定纳米颗粒的能力 .

相似化合物的比较

类似化合物

独特性

This compound 由于其低毒性和在递送核酸方面的效率而脱颖而出。 与 ALC-0315 和 SM-102 相比,this compound 在基因沉默应用中,尤其是在肝脏靶向治疗中显示出优异的性能 . 其独特的 pH 依赖性电荷特性使其能够有效地封装和释放核酸,使其成为许多治疗应用的首选 .

属性

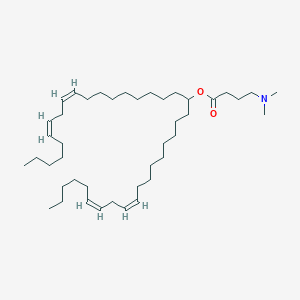

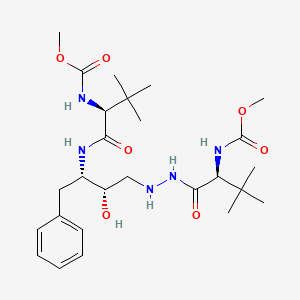

IUPAC Name |

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLNQCOGCKAESA-KWXKLSQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224606-06-7 | |

| Record name | Dlin-mc3-dma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MC-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: While the exact fate is not fully elucidated, research suggests that after releasing the nucleic acid cargo, DLin-MC3-DMA likely integrates into cellular membranes or undergoes degradation and clearance. [, ]

ANone: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.

ANone: Studies show that DLin-MC3-DMA-based LNPs can exhibit varying stability depending on factors like temperature, pH, and buffer composition. [, ] Research indicates that buffers like Tris and HEPES provide better cryoprotection than PBS. []

ANone: DLin-MC3-DMA-based LNPs have shown promise in various applications, including siRNA therapy, mRNA vaccines, and gene editing. [, , , , , ] Notably, it is a key component of the FDA-approved siRNA therapy, Onpattro®. [, ]

ANone: DLin-MC3-DMA is not typically considered a catalyst and its catalytic properties are not explored in the provided research.

ANone: Molecular Dynamics (MD) simulations have been extensively employed to study the behavior of DLin-MC3-DMA in lipid bilayers, its interaction with other LNP components like helper lipids, and its role in membrane fusion. [, , , , ]

ANone: While the research doesn't explicitly mention QSAR models specifically for DLin-MC3-DMA, structure-activity relationship studies have investigated the impact of modifications on lipid properties and LNP efficacy. [, , ]

ANone: Research indicates that alterations in the headgroup, linker, and tail regions of DLin-MC3-DMA can significantly impact LNP properties such as transfection efficiency, biodistribution, and toxicity. [, , , ] For instance, incorporating a disulfide bond in the linker region can enhance endosomal escape and mRNA delivery. []

ANone: Lipid shape, particularly the balance between the headgroup and tail regions, plays a critical role in LNP formation, stability, and intracellular trafficking. [] The charge state of DLin-MC3-DMA, influenced by pH and its shape, affects its interaction with other lipids and nucleic acids. []

ANone: Research suggests optimization of buffer composition, lipid ratios, and the addition of cryoprotectants like sucrose can improve LNP stability during storage. []

ANone: The choice and ratio of helper lipids like cholesterol, DSPC, and PEGylated lipids greatly influence LNP size, charge, encapsulation efficiency, and in vivo behavior. [, , , , , , ]

ANone: While the provided research focuses on the scientific aspects, it doesn't delve into specific SHE regulations for DLin-MC3-DMA. It is crucial to consult relevant regulatory guidelines for manufacturing and handling.

ANone: Studies on patisiran, an FDA-approved siRNA therapy using DLin-MC3-DMA, show that it exhibits a two-phase PK profile with a relatively long terminal elimination half-life. [, ]

ANone: Various cell lines, including hepatocytes (HuH-7) and immune cells, have been employed to assess LNP uptake, endosomal escape, gene silencing efficiency, and protein expression. [, , , , , ]

ANone: Rodent models, particularly mice, are frequently utilized to investigate LNP biodistribution, therapeutic efficacy, and potential toxicity. [, , , , ] Non-human primate studies have also been conducted to assess safety and efficacy. []

ANone: The provided research does not extensively discuss resistance mechanisms specific to DLin-MC3-DMA.

ANone: While generally well-tolerated, research suggests that high doses of DLin-MC3-DMA-based LNPs can lead to transient liver enzyme elevations in some cases. [, , ]

ANone: Long-term safety data is still being gathered, but current research indicates that DLin-MC3-DMA-based LNPs have a manageable safety profile. []

ANone: Research is exploring surface modifications with targeting ligands like peptides, antibodies, or aptamers to enhance LNP specificity to tissues beyond the liver. [, , ]

ANone: Yes, studies have investigated alternative routes like intramuscular and subcutaneous administration, particularly for mRNA vaccines, with varying success in achieving target gene expression. [, , , ]

ANone: The research primarily focuses on the delivery aspects, with limited discussion on specific biomarkers for DLin-MC3-DMA-based therapies.

ANone: Common techniques include dynamic light scattering (DLS) for size and polydispersity index (PDI), transmission electron microscopy (TEM) for morphology, and zeta potential measurements for surface charge. [, , , , ]

ANone: Techniques like fluorescence spectroscopy or gel electrophoresis are often used to quantify encapsulated nucleic acids and determine encapsulation efficiency. [, , ]

ANone: The provided research primarily focuses on the biomedical applications and doesn't delve into details regarding environmental impact, recycling, alternatives, or historical context.

ANone: The development and understanding of DLin-MC3-DMA-based therapies require expertise from various fields, including:

- Chemistry: Synthesis and characterization of novel lipids. [, , , ]

- Biochemistry: Understanding lipid-nucleic acid interactions and intracellular trafficking pathways. [, , ]

- Pharmaceutics: Formulation optimization for enhanced stability, delivery, and targeting. [, , , ]

- Immunology: Elucidating the immune responses elicited by LNP-based vaccines and therapeutics. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

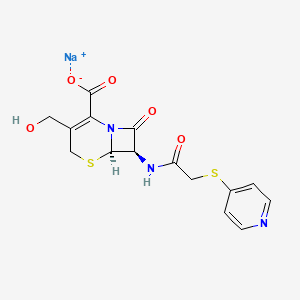

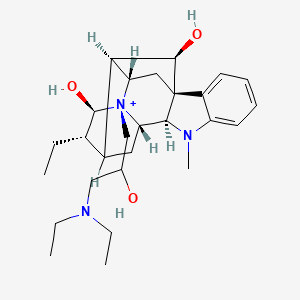

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)